2-Brom-6-ethoxyphenylboronsäure

Übersicht

Beschreibung

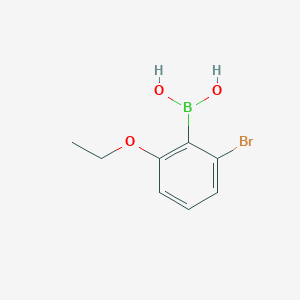

2-Bromo-6-ethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H10BBrO3. It is a versatile reagent used in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Synthetic Routes and Reaction Conditions:

Boronic Acid Synthesis: The compound can be synthesized by reacting 2-bromo-6-ethoxyphenyl with a boronic acid derivative under suitable conditions.

Industrial Production Methods: On an industrial scale, the synthesis involves the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable.

Types of Reactions:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of 2-bromo-6-ethoxyphenylboronic acid with aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to form corresponding boronic esters.

Substitution Reactions: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene or water.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Phenolic Derivatives: From oxidation reactions.

Boronic Esters: From reduction reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-6-ethoxyphenylboronic acid serves as a crucial building block in the Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. This compound allows for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been investigated for its potential in drug discovery, particularly in developing boron-containing drugs that target specific biological pathways. Its unique structure enhances its reactivity and selectivity towards biological targets:

- Enzyme Inhibition: It can act as a reversible inhibitor of proteases and kinases, essential in cancer treatment.

- Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell growth by disrupting proteasome activity, leading to apoptosis.

Material Science

In material science, 2-Bromo-6-ethoxyphenylboronic acid is utilized in producing advanced materials such as polymers and electronic components. Its properties facilitate the development of novel materials with tailored functionalities.

The biological activities of 2-Bromo-6-ethoxyphenylboronic acid can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Acts on specific enzymes involved in critical pathways related to cancer progression. |

| Anticancer | Induces apoptosis in cancer cells through proteasome inhibition mechanisms. |

| Antimicrobial | Exhibits potential antibacterial activity against pathogens like Escherichia coli and Candida albicans. |

Comparative Studies with Related Compounds

To understand the uniqueness of 2-Bromo-6-ethoxyphenylboronic acid, it is essential to compare it with similar compounds:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 2-Bromo-6-ethoxyphenylboronic acid | TBD | Proteasome inhibition |

| Bortezomib | 7.05 | Proteasome inhibition |

| 5-Bromo-2-fluoro-6-ethoxyphenylboronic acid | TBD | Cross-coupling reactions |

These comparisons highlight the potential effectiveness of 2-Bromo-6-ethoxyphenylboronic acid as a candidate for further research in medicinal chemistry.

Case Studies

Several case studies illustrate the applications of 2-Bromo-6-ethoxyphenylboronic acid:

-

Cancer Therapeutics:

- A study demonstrated that derivatives of this compound inhibited cell proliferation in vitro by inducing cell cycle arrest at the G2/M phase.

-

Antimicrobial Research:

- Research indicated that related phenylboronic acids exhibited antimicrobial properties with lower MIC values than established antifungal agents against Candida albicans.

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-6-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, 2-Bromo-6-ethoxyphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 2-Bromo-6-ethoxyphenylboronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as the stability of the organoboron reagent and the mildness of the reaction conditions .

Result of Action

The result of the action of 2-Bromo-6-ethoxyphenylboronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This leads to the synthesis of new organic compounds, contributing to various applications in organic chemistry .

Action Environment

The action of 2-Bromo-6-ethoxyphenylboronic acid is influenced by several environmental factors. For instance, the SM coupling reaction conditions need to be exceptionally mild and tolerant to various functional groups . Additionally, the organoboron reagent used in the reaction should be relatively stable, readily prepared, and generally environmentally benign .

Biochemische Analyse

Biochemical Properties

They can form reversible covalent complexes with biomolecules that contain cis-diol groups, such as sugars and glycoproteins .

Cellular Effects

Boronic acids are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Similar in structure but lacks the bromo and ethoxy groups.

2-Bromo-6-methoxyphenylboronic Acid: Similar but with a methoxy group instead of ethoxy.

Uniqueness: 2-Bromo-6-ethoxyphenylboronic acid is unique due to its specific substituents, which influence its reactivity and applications in organic synthesis.

Biologische Aktivität

2-Bromo-6-ethoxyphenylboronic acid is an organoboron compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activity. This article explores the compound's biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2-Bromo-6-ethoxyphenylboronic acid features a bromine atom at the 2-position and an ethoxy group at the 6-position of the phenyl ring, contributing to its reactivity and interaction capabilities. Its molecular formula is with a molecular weight of approximately 244.88 g/mol. The boronic acid functional group allows for reversible covalent bonding with diols, which is significant for enzyme inhibition and other biological interactions.

The biological activity of 2-bromo-6-ethoxyphenylboronic acid is primarily attributed to its ability to form covalent bonds with biomolecules, particularly proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming stable complexes with the active site serine residue. This property makes them valuable in designing inhibitors for various enzymes involved in disease processes.

- Protein Interactions : The compound's ability to bind to proteins through boron-diol interactions allows it to act as a tool for studying protein functions and dynamics in cellular systems.

- Therapeutic Potential : The unique structural characteristics of 2-bromo-6-ethoxyphenylboronic acid have led to investigations into its potential as a therapeutic agent in cancer treatment, particularly targeting bromodomain-containing proteins which play critical roles in cancer progression .

Case Studies and Experimental Data

Recent studies have highlighted the biological implications of 2-bromo-6-ethoxyphenylboronic acid:

- In Vitro Studies : Research indicates that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar structures were tested against human cancer cell lines, revealing significant inhibitory effects on proliferation at micromolar concentrations .

- Selectivity Profiles : A comparative analysis of several boronic acids, including 2-bromo-6-ethoxyphenylboronic acid, demonstrated selective inhibition profiles against specific bromodomains involved in transcriptional regulation. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| 2-Bromo-6-ethoxyphenylboronic acid | 5.0 | BRD9 Bromodomain |

| 2-Bromo-4-methoxyphenylboronic acid | 3.5 | BRD4 Bromodomain |

| 3-Bromo-4-ethoxyphenylboronic acid | 8.0 | BRD9 Bromodomain |

Eigenschaften

IUPAC Name |

(2-bromo-6-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWKELCQKXPWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Br)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656891 | |

| Record name | (2-Bromo-6-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-13-1 | |

| Record name | (2-Bromo-6-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.